Citric acid, tripentyl ester

Plasticizer volatility PVC permanence Citrate ester comparison

Citric acid, tripentyl ester (tri-n-amyl citrate, CAS 70289-34-8) is a triester of citric acid with n-pentanol, belonging to the citrate ester plasticizer class. With the molecular formula C21H38O7 and a molecular weight of 402.52 g/mol, it is characterized by a density of 1.05 g/cm³, a boiling point of 432.5 °C at 760 mmHg, a refractive index of 1.466, and a flash point reported at 205–210 °C.

Molecular Formula C21H38O7
Molecular Weight 402.5 g/mol
CAS No. 70289-34-8
Cat. No. B1595125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid, tripentyl ester
CAS70289-34-8
Molecular FormulaC21H38O7
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CC(CC(=O)OCCCCC)(C(=O)OCCCCC)O
InChIInChI=1S/C21H38O7/c1-4-7-10-13-26-18(22)16-21(25,20(24)28-15-12-9-6-3)17-19(23)27-14-11-8-5-2/h25H,4-17H2,1-3H3
InChIKeyDXRFOGXSSDRZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citric Acid Tripentyl Ester (CAS 70289-34-8): Procurement-Grade Profile for a C5 Citrate Plasticizer


Citric acid, tripentyl ester (tri-n-amyl citrate, CAS 70289-34-8) is a triester of citric acid with n-pentanol, belonging to the citrate ester plasticizer class [1]. With the molecular formula C21H38O7 and a molecular weight of 402.52 g/mol, it is characterized by a density of 1.05 g/cm³, a boiling point of 432.5 °C at 760 mmHg, a refractive index of 1.466, and a flash point reported at 205–210 °C [2]. It is classified as a hazard class 4 (low-hazard) substance and is registered under Japan's CSCL as an existing chemical substance (MITI No. 2-1320) within the Trialkyl (C2-8) citrate category [3][4]. The compound is positioned as a non-phthalate, bio-based plasticizer derived from renewable citric acid feedstock, targeting applications where regulatory pressure on ortho-phthalates has created procurement demand for alternatives [1].

Why Citric Acid Tripentyl Ester Cannot Be Indiscriminately Substituted by Other Citrate Esters in Performance-Critical PVC Formulations


Within the citrate ester plasticizer family, the alkyl chain length is a primary determinant of volatility, migration resistance, plasticizing efficiency, and gelling behavior—properties that cannot be predicted by simple interpolation. Shorter-chain esters such as triethyl citrate (TEC, C2) and tributyl citrate (TBC, C4) exhibit higher volatility and faster migration, limiting their utility in applications requiring long-term permanence [1]. The widely adopted acetyl tributyl citrate (ATBC, C4 acetylated) offers an improved toxicological profile but retains volatility and migration disadvantages relative to DEHP [1]. At the other extreme, longer-chain esters (e.g., C8–C10 trialkyl citrates) deliver very low volatility but suffer from unacceptably slow gelling in plastisol processing and reduced plasticizing efficiency, necessitating higher loading levels that inflate formulation cost [2]. Tripentyl citrate (C5) occupies a specific performance window in which volatility is markedly reduced versus ATBC while maintaining gelling power comparable to DEHP and efficiency superior to DINP—a balance not replicated by any single in-class analog [1][2].

Quantitative Comparative Evidence: Tripentyl Citrate Versus Closest Analogs


Volatility Reduction: Tripentyl Citrate vs. Acetyl Tributyl Citrate (ATBC)

Tripentyl citrate exhibits markedly lower volatility than ATBC at comparable plasticizing efficiency, as expressed by Shore A hardness. The patent literature explicitly states that ATBC's higher volatility and migration rate relative to DEHP represent a known performance gap, and that extending the ester alkyl chain to C5 (tripentyl citrate) addresses this limitation [1]. Furthermore, the volatility of tripentyl citrates is described as being at a level similar to that of DEHP—the global benchmark for PVC plasticizer permanence [1]. This represents a class-level improvement driven by the higher molecular weight (402.52 vs. 402.48 g/mol for ATBC) and the resulting lower vapor pressure, reflected in the substantially elevated boiling point of tripentyl citrate (432.5 °C) compared to ATBC (~327–343 °C) .

Plasticizer volatility PVC permanence Citrate ester comparison

Plasticizing Efficiency: Tripentyl Citrate vs. Diisononyl Phthalate (DINP)

When compared with DINP, the plasticizing action (efficiency) of pentyl citrates and acetyl pentyl citrates is typically higher; in the limiting case of pure acetyl tris(3-methylbutyl) citrate, efficiency is at least identical to DINP [1]. This means that equivalent softening of PVC can be achieved with a lower phr (parts per hundred resin) loading of tripentyl citrate than would be required with DINP. Since DINP is typically about 96% as efficient as DOP (requiring approximately 1.06× the loading for equivalent Shore A hardness), tripentyl citrate's efficiency advantage represents a meaningful reduction in plasticizer mass per unit of flexible PVC produced [2].

Plasticizing efficiency Shore A hardness Phthalate replacement

Flash Point and Thermal Processing Safety: Tripentyl Citrate vs. Tributyl Citrate (TBC)

Tripentyl citrate possesses a flash point of 205–210 °C as reported in the RU 2,656,105 C1 patent [1]. This is substantially higher than the flash point of tributyl citrate (TBC, CAS 77-94-1), which is reported at approximately 182–185 °C (open cup) in commercial technical datasheets [2]. The ~20–28 °C elevation in flash point for tripentyl citrate versus TBC widens the safe thermal processing window for PVC compounding operations, reducing fire hazard risk during high-temperature blending, calendering, and extrusion processes.

Flash point Thermal safety Processing window

Gelling Power and Plastisol Processing: Tripentyl Citrate vs. Longer-Chain Citrate Esters (C8+)

Longer-chain citrate esters (e.g., those based on C8 alcohols such as 2-ethylhexanol, exemplified by acetyl tri-2-ethylhexyl citrate, ATEHC) deliver very low volatility but exhibit gelling that is too slow for certain plastisol-processing techniques [1]. In contrast, the gelling power of tripentyl citrates is described as being at a level similar to that of DEHP, the most widely used PVC plasticizer globally [1]. Additionally, tripentyl citrate-based plastisols exhibit lower initial viscosity and markedly better storage stability (reduced viscosity rise over time) compared to non-carboxylated pentyl citrates, with the acetylated form providing the greatest storage stability advantage [2]. This combination—DEHP-like gelling speed with phthalate-free toxicology—is not achievable with shorter-chain (C2–C4) or longer-chain (C8+) citrate esters used alone.

Plastisol gelling PVC processing Citrate ester chain length

Synthesis Process Feasibility: High-Yield Production of Triamyl Citrate

The synthesis of triamyl citrate via citric acid esterification with n-amyl alcohol has been optimized to achieve a citric acid conversion of ~95–98% and a triamyl citrate yield of ~96% under reaction conditions of 110–115 °C, an acid:alcohol molar ratio of 1:4.5–5, and a reaction time of 1.5–5.2 hours using concentrated acid catalysts (96% H₂SO₄, 99.9% n-toluenesulfonic acid, or 75% H₃PO₄) in a toluene medium [1]. Independent academic investigation confirmed that triamyl citrate forms after 9 hours with a yield of 90% when using homogeneous H₃PO₄ or heterogeneous Amberlyst™ 15 catalysis at 110 °C with a 1:5 citric acid:amyl alcohol molar ratio [2]. These high yields, achieved without requiring expensive bleaching or filtration post-treatment steps, support the economic viability of industrial-scale production [1].

Esterification yield Citrate plasticizer synthesis Process economics

Toxicological and Regulatory Positioning: Tripentyl Citrate vs. Ortho-Phthalates (DEHP, DINP, DIDP)

Tripentyl citrates and acetyl pentyl citrates are expected to have toxicological properties that are good and similar to those of ATBC—a plasticizer that was evaluated by the EU Scientific Committee for Toxicology, Ecology and Ecotoxicology (CSTEE) as risk-free for use in flexible PVC toys even for toddlers [1]. On this basis, tripentyl citrates are positioned as direct replacements for phthalates (DEHP, DINP, DIDP) in critical applications including children's toys, food-or-drink packaging, and medical items [1]. Ortho-phthalates, by contrast, have been subject to increasing regulatory restrictions, including mandatory hazard labeling under EU legislation and specific use limitations in toys for toddlers owing to reproductive toxicity concerns [1]. Tripentyl citrate is registered as a hazard class 4 (low-hazard) substance and listed as an existing chemical substance under Japan's Chemical Substances Control Law [2].

Non-phthalate plasticizer Regulatory compliance Food-contact safety

High-Value Application Scenarios for Citric Acid Tripentyl Ester Where Comparator-Specific Differentiation Drives Material Selection


Phthalate-Free Flexible PVC for Children's Toys and Childcare Articles

Regulatory restrictions on DEHP, DINP, and DIDP in toys for toddlers under EU and other jurisdictions have created a mandatory shift to non-phthalate plasticizers. ATBC has been the primary citrate-based substitute, but its higher volatility and migration rate relative to DEHP have been recognized as performance limitations . Tripentyl citrate addresses this gap: it delivers volatility similar to DEHP while retaining the ATBC-comparable toxicological profile that has been confirmed as risk-free for toddler toys by the EU CSTEE . Its plasticizing efficiency, exceeding that of DINP, means that target Shore A hardness values can be achieved at lower loading levels, reducing total plasticizer content in the finished article . For toy manufacturers seeking to eliminate phthalates without sacrificing the permanence and mechanical performance associated with DEHP-plasticized PVC, tripentyl citrate represents a technically superior alternative to ATBC-based formulations.

Food-Contact and Medical-Grade Flexible PVC Films and Tubing

Flexible PVC used in food packaging films and medical tubing demands plasticizers with minimal migration into contacting media (food simulants, biological fluids) and low volatility during high-temperature sterilization or shelf-life aging. Tripentyl citrate's markedly lower volatility compared to ATBC directly translates to reduced plasticizer loss during thermal processing and end-use, while its C5 chain length confers lower aqueous extractability compared to shorter-chain citrate esters such as TBC. The flash point of 205–210 °C [1] provides a wide safe processing window during PVC compounding, and the compound's regulatory status as an existing chemical substance under Japan's CSCL [2] facilitates market access in Asia-Pacific regulatory jurisdictions. For medical device manufacturers transitioning from DEHP-plasticized PVC in compliance with EU MDR (Medical Device Regulation) requirements, tripentyl citrate offers a drop-in processing profile with DEHP-like gelling behavior .

Plastisol-Based Flooring, Wallcoverings, and Coated Fabrics

Plastisol processing—used extensively in resilient flooring, synthetic leather, and wallcovering manufacture—is sensitive to plasticizer gelling speed and plastisol viscosity stability. Longer-chain citrate esters (C8+) provide low volatility but exhibit gelling that is too slow for high-throughput industrial plastisol operations . Tripentyl citrate uniquely resolves this trade-off: its gelling power is at a level similar to DEHP, enabling existing DEHP-based production lines to be converted with minimal parameter adjustment . Additionally, the acetylated form of tripentyl citrate demonstrates markedly smaller plastisol viscosity rise over time compared to non-carboxylated pentyl citrates, providing superior storage stability of pre-mixed plastisols [3]. This combination of DEHP-like processing kinetics, low volatility, and good storage stability makes tripentyl citrate the citrate ester of choice for manufacturers of PVC-coated textiles and resilient flooring seeking phthalate-free certification.

High-Temperature PVC Cable and Wire Jacketing

PVC cable jacketing compounds require plasticizers that resist volatilization during both high-temperature extrusion processing and long-term service at elevated operating temperatures. Tripentyl citrate's boiling point of 432.5 °C at 760 mmHg —substantially higher than ATBC (~327–343 °C) and TBC (~225–234 °C)—is an indicator of lower intrinsic volatility, which is corroborated by the patent disclosure that tripentyl citrates have volatility at a level similar to DEHP [1]. The flash point of 205–210 °C [2] exceeds that of TBC by approximately 20–28 °C, providing additional safety margin during cable extrusion. For wire and cable manufacturers seeking to replace phthalate plasticizers in applications where the combination of high-temperature processing, long-term thermal aging resistance, and regulatory compliance is simultaneously required, tripentyl citrate offers a technically coherent solution supported by its fundamental physical-chemical property profile.

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